molecular formula C18H19N5O B6104472 6-methyl-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]pyridine-3-carboxamide

6-methyl-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]pyridine-3-carboxamide

Cat. No.: B6104472
M. Wt: 321.4 g/mol
InChI Key: YMNYCKHNAQKOMS-UHFFFAOYSA-N
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Description

6-methyl-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]pyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Coupling of the Rings: The pyrazole and pyridine rings are then coupled through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a palladium catalyst.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade catalysts and reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]pyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine or pyrazole derivatives.

Scientific Research Applications

6-methyl-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a ligand in biochemical assays and as a probe in molecular biology.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-methyl-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It may modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]pyridine-2-carboxamide
  • 6-methyl-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]pyridine-4-carboxamide

Uniqueness

6-methyl-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]pyridine-3-carboxamide is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

6-methyl-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-12-7-8-15(10-20-12)18(24)22-13(2)16-11-21-23(14(16)3)17-6-4-5-9-19-17/h4-11,13H,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNYCKHNAQKOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NC(C)C2=C(N(N=C2)C3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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